molecular formula C20H24Cl2Zr 10* B1139688 rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride CAS No. 100163-29-9

rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride

Cat. No.: B1139688
CAS No.: 100163-29-9
M. Wt: 426.53
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride can be synthesized through a multi-step process:

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors that can handle the moisture-sensitive nature of the compound .

Chemical Reactions Analysis

Types of Reactions

rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)
  • Dichloro[(S,S)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)
  • Dichloro[rel-(7aR,7’aR)-1,2-ethanediylbis[(1,2,3,3a,7a-η)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]zirconium

Uniqueness

rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride is unique due to its racemic mixture, which provides a balance of stereoisomers that can be advantageous in certain catalytic processes . This racemic nature allows for more versatile applications compared to its non-racemic counterparts .

Properties

CAS No.

100163-29-9

Molecular Formula

C20H24Cl2Zr 10*

Molecular Weight

426.53

Origin of Product

United States
Customer
Q & A

Q1: How does rac-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride function as a catalyst in ethylene/styrene copolymerization? What makes it stand out compared to other catalysts?

A: this compound, when activated with methylaluminoxane, acts as a very effective catalyst for producing ethylene/styrene copolymers []. It stands out for several reasons:

  • High Styrene Incorporation: Compared to other metallocene catalysts, it incorporates a higher percentage of styrene into the copolymer, allowing for fine-tuning of the copolymer's properties [].
  • Control over Molecular Weight: The catalyst allows for control over the molecular weight of the resulting copolymer, with molecular weight decreasing as the styrene feed concentration increases [].
  • Influence on Mechanical Properties: The copolymers produced using this catalyst exhibit a wide range of mechanical properties depending on the styrene content, ranging from typical semi-crystalline thermoplastics to elastomers [].

Q2: What is the impact of the ligand structure in this compound on its catalytic activity in olefin polymerization?

A2: The presence of the carbon bridge and bulky ligands in this compound significantly impacts its catalytic activity and the properties of the resulting polymers:

  • Enhanced Styrene Incorporation: The bulky ligands and bridged structure create a sterically hindered environment around the active site, favoring the incorporation of bulkier monomers like styrene [, ].
  • Control over Tacticity: This catalyst, being a rac isomer, can produce both isotactic and syndiotactic poly(allylsilane)s depending on the reaction conditions and monomers used [].
  • Molecular Weight Control: The specific ligand structure influences the rate of chain termination and propagation reactions, affecting the final molecular weight of the polymer [].

Q3: How does the presence of the six-membered ring in the indenyl moiety of this compound affect its ability to produce low molecular weight ethylene-propylene copolymers?

A: The six-membered ring in the indenyl moiety of this compound plays a crucial role in producing low molecular weight ethylene-propylene copolymers []:

  • Enhanced Chain Termination: The six-membered ring, along with the CH2 bridge, increases the steric hindrance around the active site, promoting chain termination reactions, which leads to lower molecular weight polymers [].
  • Influence on Hydrogen Response: This catalyst, with its specific structure, shows a heightened response to hydrogen pressure, which is a key factor in controlling molecular weight during polymerization [].

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